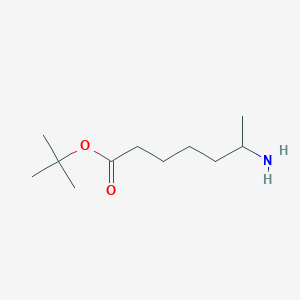

Tert-butyl 6-aminoheptanoate

Description

Significance of Tert-butyl 6-aminoheptanoate in Organic Synthesis Contexts

While specific data on this compound is limited, its significance can be understood through its close, well-studied homologue, tert-butyl 6-aminohexanoate (B3152083). The primary importance of these molecules lies in the strategic utility of their two functional groups.

The tert-butyl ester is a key feature, serving as a robust protecting group for the carboxylic acid. Its significant steric bulk physically hinders nucleophilic attack (e.g., saponification under basic conditions) that would readily cleave simpler esters like methyl or ethyl esters. However, this group is labile under acidic conditions, such as treatment with trifluoroacetic acid (TFA), which cleanly removes the tert-butyl group as isobutylene (B52900) gas, liberating the carboxylic acid with minimal side reactions.

The ω-amino group provides a versatile handle for synthetic elaboration. As a primary amine, it is nucleophilic and can be used in a wide array of bond-forming reactions, including:

Amide bond formation: Coupling with carboxylic acids to build peptide-like structures or attach to other molecules.

Alkylation and Arylation: Reacting with electrophiles to form secondary or tertiary amines.

Reductive amination: Reacting with aldehydes or ketones to introduce diverse substituents.

This combination makes compounds like tert-butyl 6-aminohexanoate invaluable as "linkerology" reagents, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where they serve as a flexible chain connecting a protein-binding ligand to an E3 ligase-recruiting moiety. lookchem.com They are fundamental building blocks for synthesizing a variety of intermediates for pharmaceuticals and specialty chemicals. lookchem.com

Table 1: Chemical Properties of Tert-butyl 6-aminohexanoate This interactive table summarizes key physical and chemical properties for the representative compound.

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | tert-butyl 6-aminohexanoate | sigmaaldrich.comnih.gov |

| CAS Number | 5514-98-7 | nih.gov |

| Molecular Formula | C₁₀H₂₁NO₂ | nih.govbiocompare.com |

| Molecular Weight | 187.28 g/mol | nih.govbiocompare.com |

| Boiling Point | 74 °C (at 1 Torr) | lookchem.comchemicalbook.com |

| Physical Form | Liquid or Solid or Semi-solid | sigmaaldrich.com |

| InChIKey | ARKHCHKVZVMJRX-UHFFFAOYSA-N | sigmaaldrich.comnih.gov |

Historical Perspectives and Evolution of its Research Applications

The research applications of ω-aminoalkyl esters have evolved significantly over the decades, reflecting broader trends in organic synthesis and medicinal chemistry. Initially, their utility was recognized in peptide chemistry. An improved synthesis for Nα-(ω-aminoalkyl)amino acids, which are crucial for creating backbone-cyclic peptides, was described in the late 1990s. nih.govacs.org These building blocks allowed for the creation of peptides with modified structures and enhanced properties, with the ester group serving as a protected carboxylate during solid-phase peptide synthesis (SPPS). nih.gov

In subsequent years, the focus expanded. The bifunctional nature of these compounds was exploited in material science and bioorganic chemistry. For instance, the terminal amino group allows them to be grafted onto surfaces or incorporated into polymers. Their derivatives have been studied for their ability to interact with biological molecules; the hydrolysis of the ester to release ε-aminocaproic acid (for the hexanoate (B1226103) version) has been relevant in studies of plasmin inhibition.

More recently, the most significant evolution in the application of these linkers has been in the field of targeted protein degradation. The rise of PROTAC technology has created high demand for versatile, bifunctional linkers. Tert-butyl 6-aminohexanoate and its homologues are now widely listed and used as foundational linkers in the synthesis of PROTACs, which are being investigated as next-generation therapeutics, particularly in oncology. This evolution from a simple peptide building block to a critical component in advanced therapeutic modalities underscores the enduring utility of ω-aminoalkyl esters in scientific research.

Structure

3D Structure

Properties

Molecular Formula |

C11H23NO2 |

|---|---|

Molecular Weight |

201.31 g/mol |

IUPAC Name |

tert-butyl 6-aminoheptanoate |

InChI |

InChI=1S/C11H23NO2/c1-9(12)7-5-6-8-10(13)14-11(2,3)4/h9H,5-8,12H2,1-4H3 |

InChI Key |

LQLBJMWYOILWSS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCC(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 6 Aminoheptanoate

Direct Esterification Protocols

Direct esterification involves the reaction of a carboxylic acid with an alcohol to form an ester. For amino acids, this process must account for the presence of the basic amino group, which can be protonated under acidic conditions.

The formation of tert-butyl esters from carboxylic acids is commonly achieved by reacting the acid with isobutylene (B52900) in the presence of a strong acid catalyst. google.com This method is a standard approach for protecting the carboxyl group of amino acids. google.com The reaction is typically performed in a solvent such as dioxane, with catalysts like sulfuric acid or p-toluenesulfonic acid (PTSA). google.com The process can require extended reaction times, sometimes several days, to achieve completion. google.com While effective, the use of strong acids like sulfuric acid can sometimes have limitations depending on the substrate. google.com

An alternative involves the condensation of the carboxylic acid with tert-butanol, again facilitated by a strong acid. thieme.dethieme-connect.com A more recent development for the direct tert-butylation of free amino acids that are often insoluble in organic solvents involves using bis(trifluoromethanesulfonyl)imide (Tf2NH) in tert-butyl acetate, which serves as both the solvent and the tert-butylating agent. thieme-connect.comnii.ac.jp This method has been shown to be faster and higher yielding compared to some conventional techniques. thieme.denii.ac.jp

Esterification of amino acids can be efficiently carried out using an alcohol in the presence of thionyl chloride (SOCl₂). nih.govstackexchange.com In this procedure, thionyl chloride is typically added to the alcohol (e.g., methanol or, hypothetically, tert-butanol) at a low temperature. mdpi.com This reaction generates anhydrous hydrochloric acid (HCl) in situ, which acts as the catalyst for the esterification of the amino acid. stackexchange.com This method is widely used due to its convenience and the ease of purification of the resulting amino acid ester hydrochlorides. nih.govstackexchange.com The reaction proceeds by protonating the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. The process is compatible with a wide range of natural and non-natural amino acids. nih.gov

For industrial-scale production, a modified procedure involves the continuous or intermittent addition of thionyl chloride to a mixture of the amino acid and alcohol at a controlled temperature (e.g., 20°C or higher), which allows the reaction to proceed gently without sudden boiling. google.com

| Amino Acid Substrate | Alcohol | Reagent | Typical Yield | Reference |

| Glycine | Methanol | SOCl₂/MeOH | Good to Excellent | nih.gov |

| L-Phenylalanine | Methanol | SOCl₂/MeOH | Good to Excellent | researchgate.net |

| Various Natural Amino Acids | Methanol | TMSCl/MeOH | 85-98% | nih.gov |

| Oxidized L-Glutathione | Methanol | SOCl₂/MeOH | Not specified | mdpi.com |

Table 1: Summary of Thionyl Chloride and Related Esterification Methods for Amino Acids.

Lewis acids provide a milder alternative to strong Brønsted acids for catalyzing esterification. Tin(II) chloride (SnCl₂) is a cost-effective, stable, and water-tolerant Lewis acid catalyst used in various organic syntheses, including esterification. researchgate.netresearchgate.net The catalytic activity of SnCl₂ has been demonstrated in the esterification of various carboxylic acids with alcohols. researchgate.netpsu.edu The reaction yield is influenced by factors such as reaction temperature and catalyst concentration, with higher temperatures (up to 100°C) and longer reaction times generally improving the yield. psu.edu

A recent development utilizes SnCl₂ to catalyze the one-pot synthesis of esters and amides directly from tert-butyl esters. organic-chemistry.org In this method, the tert-butyl ester reacts with α,α-dichlorodiphenylmethane as a chlorinating agent and SnCl₂ as a catalyst to generate an acid chloride intermediate in situ. This intermediate then reacts with various alcohols or amines to afford the corresponding esters or amides in high yields under mild conditions. organic-chemistry.org

| Carboxylic Acid | Alcohol | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzoic Acid | Propanol | SnCl₂ (10) | 100 | 20 | 80 | psu.edu |

| Benzoic Acid | Propanol | SnCl₂ (5) | 100 | 40 | 80 | psu.edu |

| Benzoic Acid | Propanol | SnCl₂ (10) | 100 | 40 | 94 | psu.edu |

| Benzoic Acid | Propanol | None | 100 | 40 | 7 | psu.edu |

Table 2: Effect of Reaction Conditions on Tin(II) Chloride Catalyzed Esterification.

Protective Group Chemistry in Synthesis

The synthesis of complex molecules like tert-butyl 6-aminoheptanoate requires the strategic use of protecting groups to mask reactive functional groups and prevent unwanted side reactions.

The tert-butyl (tBu) group is one of the most important protecting groups for carboxylic acids in organic synthesis. thieme.deacs.org Its widespread use is due to the excellent stability of the resulting tert-butyl ester against a wide variety of nucleophiles and reducing agents. thieme-connect.comnii.ac.jp This stability allows for chemical modifications to be made to other parts of the molecule without affecting the protected carboxyl group. libretexts.org

The introduction of the tert-butyl protecting group is achieved through the esterification methods described in section 2.1, such as acid-catalyzed reaction with isobutylene or tert-butanol. thieme.dethieme-connect.com The bulky nature of the tert-butyl group sterically hinders attack at the carbonyl carbon, contributing to its stability.

A key advantage of the tert-butyl ester is its convenient and selective removal under acidic conditions. thieme.dethieme-connect.com While stable to many reagents, the C-O bond can be readily cleaved by strong Brønsted acids like trifluoroacetic acid (TFA) or milder acids such as aqueous phosphoric acid. thieme.deorganic-chemistry.org This lability is due to the formation of the stable tert-butyl carbocation upon protonation of the ester oxygen.

Furthermore, selective deprotection can be achieved using Lewis acids, which can offer chemoselectivity in molecules with multiple acid-sensitive groups. For instance, reagents like zinc bromide (ZnBr₂) in dichloromethane (B109758) or ytterbium triflate have been used for the selective cleavage of tert-butyl esters. niscpr.res.inacs.orgresearchgate.net This approach can be particularly useful for deprotecting a tert-butyl ester in the presence of other acid-labile protecting groups, such as the N-Boc group. acs.org More recently, a catalytic protocol using the tris-4-bromophenylamminium radical cation ("magic blue") and triethylsilane has been developed for the mild deprotection of tert-butyl esters under non-acidic conditions. acs.org

| Reagent/Catalyst | Conditions | Selectivity Notes | Reference |

| Aqueous Phosphoric Acid | Mild conditions | Tolerates Cbz, benzyl/methyl esters, TBDMS ethers | organic-chemistry.org |

| Trifluoroacetic Acid (TFA) | Diluted TFA | Common and effective for complete deprotection | thieme.de |

| Ytterbium Triflate (5 mol%) | Nitromethane, 45-50°C | Selective in the presence of benzyl, allyl, methyl esters | niscpr.res.in |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Cleaves t-Bu esters in the presence of PhF protected amines | acs.orgresearchgate.net |

| Magic Blue (MB•+) / Et₃SiH | Catalytic, mild | Cleaves t-Bu esters, ethers, and carbamates | acs.org |

Table 3: Comparison of Selective Deprotection Methods for Tert-Butyl Esters.

Biocatalytic Synthesis and Transformations

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. Enzymes are increasingly used for the preparation of chiral intermediates for pharmaceuticals, including complex amino acid derivatives.

Enzymes, particularly lipases and dehydrogenases/reductases, are widely used in the synthesis of chiral amino esters and their precursors. Lipases are often employed in the kinetic resolution of racemic amino esters, a process that selectively modifies one enantiomer, allowing for the separation of both. nih.gov

More targeted approaches involve the asymmetric reduction of prochiral ketones. The synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, a key intermediate for statin drugs, has been achieved with high efficiency using an alcohol dehydrogenase. nih.gov Researchers identified an alcohol dehydrogenase from Lactobacillus kefir (LkADH) and, through protein engineering, created a mutant with a 42-fold improvement in specific activity towards the diketo substrate. nih.gov

Similarly, a robust carbonyl reductase (LbCR) from Lactobacillus brevis was identified for the synthesis of tert-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate. researchgate.netresearchgate.net The process utilizes engineered E. coli cells that co-express the reductase for the primary reaction and a glucose dehydrogenase (GDH) to regenerate the necessary NADPH cofactor, creating a self-sustaining whole-cell biocatalyst system. researchgate.net

The efficiency of a biocatalytic process is highly dependent on reaction conditions. Key parameters are systematically optimized to maximize yield, selectivity, and productivity.

Key Optimization Parameters:

Enzyme Selection and Engineering : The initial step is often screening a library of enzymes for activity. Subsequent improvement can be achieved through rational design or directed evolution, as seen with the mutation of LkADH to enhance its activity for a non-natural substrate. nih.gov

Substrate Feed Strategy : Substrates for enzymatic reactions can sometimes be unstable in aqueous solutions or cause substrate inhibition at high concentrations. To overcome this, a fed-batch strategy was developed for the synthesis of (S)-CHOH, where the substrate was added gradually to maintain a low, stable concentration. This approach led to a final product concentration of 100 g/L with a 94% yield and >99.5% ee. nih.gov

Cofactor Regeneration : Many enzymatic reductions require expensive cofactors like NAD(P)H. To make the process economically viable, a cofactor regeneration system is often coupled with the main reaction. A common strategy is to use a second enzyme, such as glucose dehydrogenase or formate dehydrogenase, which oxidizes a cheap co-substrate (e.g., glucose) to regenerate the NADPH consumed by the primary reductase. researchgate.netresearchgate.net

Reaction Medium : Parameters such as pH, temperature, and the use of solvent-free systems are optimized. rsc.org For enzymatic esterification, factorial design experiments have been used to optimize factors like acid excess, temperature, and the use of a vacuum to remove water and drive the reaction to completion, resulting in significantly increased conversions (e.g., from 49.4% to 94.3% for cinnamyl butyrate). rsc.org

Biocatalyst Loading : The amount of enzyme or whole cells used is a critical factor. In solvent-free systems for ester synthesis, a mathematical relationship between the substrate-to-enzyme ratio can be used to predict optimal conditions and reduce the number of experiments needed. mdpi.com

Chemical Reactivity and Transformation Mechanisms of Tert Butyl 6 Aminoheptanoate

Amide Bond Formation Reactions

The primary amine group of tert-butyl 6-aminoheptanoate serves as a potent nucleophile, readily participating in reactions to form stable amide bonds, a cornerstone of peptide and medicinal chemistry.

The nucleophilic primary amine can react with various activated carboxylic acid derivatives, such as acyl chlorides and acid anhydrides, in acylation reactions. These reactions typically proceed efficiently in the presence of a non-nucleophilic base, which serves to neutralize the acidic byproduct. This process allows for the straightforward introduction of an acyl group onto the nitrogen atom.

For instance, the reaction with an acyl chloride in a suitable solvent like dichloromethane (B109758) and a base such as triethylamine (B128534) results in the formation of the corresponding N-acyl derivative. The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl derivative, followed by the elimination of a leaving group (e.g., chloride).

| Acylating Agent | Base | Solvent | General Product |

| Acyl Chloride (R-COCl) | Triethylamine | Dichloromethane | N-acyl-6-aminoheptanoate |

| Acid Anhydride (R-CO)₂O | Pyridine | Tetrahydrofuran | N-acyl-6-aminoheptanoate |

While the heading suggests reactions with amine nucleophiles, the primary amine of this compound itself acts as the nucleophile in condensation reactions with carboxylic acids to form amide bonds. These reactions are not spontaneous and require the use of coupling reagents to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or more advanced reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

The process involves the activation of a carboxylic acid by the coupling reagent, forming a highly reactive intermediate. The primary amine of this compound then attacks this intermediate, leading to the formation of the amide bond and release of a byproduct derived from the coupling agent. This method is fundamental in peptide synthesis, where the amine of one amino acid derivative is coupled with the activated carboxyl group of another. youtube.com

| Coupling Reagent | Carboxylic Acid | Base | Typical Yield |

| DCC | N-Boc-Alanine | DMAP (cat.) | >90% |

| HATU | N-Cbz-Glycine | DIPEA | >95% |

| EDC | Benzoic Acid | HOBt | >85% |

Ester and Amine Functional Group Interconversions

The presence of both an amine and a tert-butyl ester allows for selective manipulation of either group, a key feature in multi-step synthesis.

The tert-butyl ester group is a widely used protecting group for carboxylic acids due to its stability against many nucleophiles and reducing agents. nii.ac.jpthieme.de Its primary utility lies in its facile removal under acidic conditions. nii.ac.jpthieme.de The hydrolytic cleavage of the tert-butyl ester in this compound regenerates the free carboxylic acid, 6-aminocaproic acid (also known as 6-aminohexanoic acid).

This deprotection is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in an inert solvent like dichloromethane (DCM). The mechanism involves protonation of the ester oxygen, followed by the elimination of the stable tert-butyl cation, which is then quenched to form isobutylene (B52900). This method is highly effective and proceeds under mild conditions, preserving other acid-sensitive functional groups. thieme.de Enzymatic hydrolysis using specific proteases like subtilisin has also been demonstrated for the selective cleavage of C-terminal tert-butyl esters in peptide synthesis. google.com

| Reagent | Solvent | Temperature | Outcome |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Quantitative cleavage to carboxylic acid |

| Hydrochloric Acid (4M) | Dioxane | Room Temperature | Complete hydrolysis |

| Subtilisin Protease | Phosphate Buffer (pH 7) | 40 °C | Selective enzymatic hydrolysis google.com |

Beyond amide formation, the primary amine moiety can undergo a variety of other important transformations. These reactions are crucial for introducing diverse functionalities and building molecular complexity.

N-Alkylation: The amine can be alkylated using alkyl halides. This reaction can be controlled to yield mono- or di-alkylated products, although over-alkylation can be a challenge.

Reductive Amination: The amine can react with aldehydes or ketones to form an intermediate imine (Schiff base), which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB) to yield a secondary or tertiary amine. This is a powerful method for forming C-N bonds.

Boc Protection: The primary amine can be protected with a tert-butyloxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org This is a common strategy in peptide synthesis to prevent the amine from undergoing unwanted reactions while other parts of the molecule are being modified. organic-chemistry.org

Advanced Synthetic Transformations

This compound can serve as a precursor for more complex molecular architectures. For example, after the hydrolysis of the tert-butyl ester, the resulting amino acid can undergo intramolecular cyclization under appropriate conditions to form a seven-membered ring lactam. Furthermore, its bifunctional nature makes it a suitable candidate for the synthesis of polymers, such as polyamides, through polycondensation reactions. In medicinal chemistry, it can be incorporated as a flexible linker or building block in the synthesis of novel therapeutic agents, such as in the creation of azabicyclo[4.1.0]heptane-derived structures. researchgate.net

Photoredox Catalysis for Carbon-Nitrogen Bond Formation

Photoredox catalysis has emerged as a powerful tool for forming carbon-nitrogen bonds under mild conditions. This methodology utilizes visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes to generate reactive radical intermediates from suitable precursors.

In a hypothetical scenario involving this compound, the primary amine could serve as a nitrogen source. The general mechanism would likely involve the following steps:

Excitation of the Photocatalyst: A photocatalyst (e.g., an iridium or ruthenium complex) absorbs a photon of visible light, promoting it to an excited state with enhanced redox potentials.

Generation of a Nitrogen Radical: The excited photocatalyst could interact with a derivative of the amine on this compound to generate a nitrogen-centered radical.

Formation of a Carbon Radical: Concurrently, a carbon-based reaction partner would be converted into a carbon-centered radical through a separate SET event.

Radical-Radical Coupling: The nitrogen-centered radical and the carbon-centered radical would then combine to form the desired carbon-nitrogen bond.

A representative table of conditions for such a transformation, based on analogous systems, is presented below.

| Parameter | Typical Conditions |

| Photocatalyst | [Ir(ppy)2(dtbbpy)]PF6, Ru(bpy)3Cl2 |

| Light Source | Blue LEDs (450 nm) |

| Solvent | Acetonitrile, Dimethylformamide (DMF) |

| Temperature | Room Temperature |

| Atmosphere | Inert (e.g., Nitrogen, Argon) |

It is important to reiterate that these are generalized conditions, and the specific application to this compound would require dedicated experimental investigation to determine feasibility and optimize reaction parameters.

Selective C-H Functionalization of the tert-Butyl Group

The functionalization of unactivated C-H bonds, particularly the strong C-H bonds of a tert-butyl group, is a significant challenge in organic synthesis. The steric hindrance and high bond dissociation energy of the methyl C-H bonds on the tert-butyl group of this compound make them particularly unreactive.

Modern synthetic methods have made strides in this area, often employing transition metal catalysts that can operate through various mechanisms, including hydrogen atom transfer (HAT) or concerted metalation-deprotonation. For the selective functionalization of the tert-butyl group, a directing group is often necessary to position the catalyst in proximity to the target C-H bonds. In the case of this compound, the primary amine or the ester carbonyl could potentially serve as directing groups, although this would likely favor functionalization at positions closer to these groups rather than the distant tert-butyl moiety.

A hypothetical reaction table for a directed C-H functionalization is provided below, based on established methodologies for other substrates.

| Component | Example |

| Catalyst | Palladium(II) acetate, Rhodium complexes |

| Directing Group | Amine, Ester (potentially) |

| Oxidant/Reagent | Peroxides, Aryl halides |

| Solvent | Dichloroethane, Acetic acid |

| Temperature | 80-120 °C |

The successful selective C-H functionalization of the tert-butyl group in this compound would be a novel transformation requiring the development of a specific catalytic system capable of overcoming the inherent challenges of this unreactive position.

Nucleophilic Addition Reactions (e.g., Cuprate (B13416276) Additions)

Nucleophilic addition to the carbonyl group of esters is a fundamental reaction in organic chemistry. However, the tert-butyl ester of this compound presents significant steric hindrance around the carbonyl carbon, making it less susceptible to attack by many nucleophiles.

Organocuprates (Gilman reagents) are soft nucleophiles that are well-known for their ability to participate in conjugate additions to α,β-unsaturated carbonyl compounds. Their reaction with saturated esters is less common and generally less efficient than with more reactive acyl compounds like acid chlorides or anhydrides. The direct addition of a cuprate to the sterically hindered carbonyl of this compound would be expected to be a challenging transformation.

A plausible, though likely difficult, reaction would involve the attack of the cuprate on the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate would displace the tert-butoxide leaving group.

The table below outlines general conditions for cuprate reactions, which would need to be adapted and extensively optimized for a substrate as challenging as this compound.

| Parameter | Typical Conditions |

| Cuprate Reagent | Lithium dimethylcuprate (LiCu(CH3)2), Lithium diphenylcuprate (LiCu(Ph)2) |

| Solvent | Tetrahydrofuran (THF), Diethyl ether |

| Temperature | -78 °C to 0 °C |

| Atmosphere | Inert (e.g., Nitrogen, Argon) |

Due to the low reactivity of the tert-butyl ester, it is more probable that other functional groups in the molecule, such as the primary amine, might interact with or be incompatible with the organometallic reagent, further complicating such a transformation.

Tert Butyl 6 Aminoheptanoate As a Strategic Building Block in Organic Synthesis

Construction of Peptidomimetics and Modified Peptides

While direct research literature specifically detailing the use of tert-butyl 6-aminoheptanoate in the synthesis of peptidomimetics and modified peptides is not extensively available, its structural characteristics strongly suggest its utility in this field. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better bioavailability.

The incorporation of non-natural amino acids and building blocks with varying chain lengths is a common strategy in the design of peptidomimetics. The seven-carbon chain of this compound can serve as a flexible spacer element within a peptide backbone, potentially influencing the conformational properties of the resulting molecule. The tert-butyl ester provides a robust protecting group for the carboxylic acid, which is stable under the standard conditions of solid-phase peptide synthesis (SPPS) using Fmoc chemistry. This allows for the selective deprotection and modification of the N-terminus. Subsequently, the tert-butyl group can be removed under acidic conditions to allow for further modification or cyclization.

The general strategies for creating modified peptides often involve the use of amino acids with protected functional groups, similar to this compound. These building blocks are crucial for introducing specific functionalities or structural motifs into a peptide sequence.

Design and Preparation of PROTAC Linkers

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A PROTAC molecule consists of a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that connects these two ligands. The nature and length of the linker are critical for the efficacy of the PROTAC.

This compound is utilized as a precursor in the synthesis of these crucial linkers. Its primary amine can be reacted with a variety of electrophiles to attach it to one of the ligands, while the tert-butyl ester-protected carboxylate can be deprotected and coupled to the other ligand. The flexible seven-carbon chain provides the necessary length and conformational freedom to allow for the formation of a stable and productive ternary complex between the target protein, the E3 ligase, and the PROTAC.

The synthesis of PROTAC linkers often involves a series of protection and deprotection steps, and the use of building blocks like this compound simplifies this process by providing a pre-functionalized and protected scaffold.

| PROTAC Component | Function | Role of this compound |

| Target-binding ligand | Binds to the protein of interest. | Can be attached to the linker derived from this compound. |

| E3 ligase ligand | Recruits an E3 ubiquitin ligase. | Can be attached to the linker derived from this compound. |

| Linker | Connects the two ligands and positions them for ternary complex formation. | Serves as a precursor for the flexible chain of the linker. |

Synthesis of Naphthodiimide-Peptide Nucleic Acid (NDI-PNA) Conjugates for Nucleic Acid Targeting

Naphthodiimide-peptide nucleic acid (NDI-PNA) conjugates are synthetic molecules designed to bind to specific nucleic acid sequences, particularly G-quadruplexes, which are non-canonical DNA and RNA structures implicated in various diseases. These conjugates typically consist of an NDI core, which intercalates into the G-quadruplex, and a PNA sequence that provides sequence-specific recognition.

In the synthesis of these conjugates, a flexible linker is often required to connect the NDI moiety to the PNA backbone. While direct evidence for the use of this compound is not prominent, a closely related analogue, tert-butyl 6-aminohexanoate (B3152083), has been successfully employed for this purpose. The primary amine of the aminohexanoate is reacted with the NDI core, and after deprotection of the tert-butyl ester, the resulting carboxylic acid is coupled to the N-terminus of the PNA chain. The aliphatic chain of the linker provides the necessary flexibility for the NDI to effectively interact with the G-quadruplex while the PNA directs the conjugate to the target sequence. Given the similar chemical properties, this compound would be expected to perform a comparable role, offering a slightly longer and more flexible spacer.

Incorporation into Histone Deacetylase (HDAC) Inhibitor Scaffolds

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression. Inhibitors of HDACs have shown significant promise as therapeutic agents, particularly in the treatment of cancer. A common structural motif for HDAC inhibitors consists of a zinc-binding group, a linker region, and a cap group that interacts with the surface of the enzyme.

The flexible alkyl chain and the terminal functional groups of this compound make it a suitable component for the linker region of HDAC inhibitors. The length and flexibility of the linker are critical for positioning the zinc-binding group correctly within the active site of the enzyme. The amino group can be acylated to introduce the cap group, and the deprotected carboxylic acid can be functionalized to incorporate the zinc-binding moiety. The use of building blocks like this compound allows for the systematic variation of the linker length to optimize the inhibitory activity and selectivity of the HDAC inhibitor.

Development of Catalytic Antibodies

Catalytic antibodies, or abzymes, are antibodies that have been engineered to possess catalytic activity. A common strategy for generating catalytic antibodies is to raise them against a stable transition-state analog of the reaction to be catalyzed. The design of the hapten, the small molecule that elicits the immune response, is crucial for the success of this approach.

Formation of Heterocyclic Compounds (e.g., Triazinone Derivatives)

There is currently a lack of specific research in the public domain demonstrating the direct use of this compound in the formation of triazinone derivatives or other heterocyclic compounds. The synthesis of triazinones typically involves the condensation of a dicarbonyl compound with a hydrazine (B178648) derivative. While the primary amine of this compound could potentially react with a suitable precursor to form a heterocyclic ring, this application has not been extensively explored or reported in the available scientific literature. The field of heterocyclic chemistry is vast, and the reactivity of the amino and protected carboxyl groups of this compound could theoretically be exploited for the construction of various ring systems, but specific examples remain to be documented.

Role as a Flexible Spacer Arm in Conjugates and Biologically Active Molecules

A recurring theme in the applications of this compound is its role as a flexible spacer or linker. Its bifunctional nature, with an amine at one end and a protected carboxylic acid at the other, allows for its facile incorporation between two different molecular entities. The seven-carbon aliphatic chain provides a significant degree of flexibility and length, which can be crucial for the biological activity of the final conjugate.

This spacer function is essential in various contexts, including:

Bioconjugation: Connecting biomolecules such as peptides, proteins, or nucleic acids to other molecules like fluorescent dyes, drugs, or solid supports.

Drug Design: Optimizing the distance and orientation between different pharmacophores within a single molecule to enhance its interaction with a biological target.

Materials Science: Linking functional units in the development of new polymers or surface-modified materials.

The tert-butyl ester group offers the advantage of being stable to a wide range of reaction conditions, allowing for manipulations at the amino terminus without affecting the carboxylic acid. This orthogonality is a key feature that makes this compound a strategic and versatile building block in organic synthesis.

| Application Area | Function of this compound | Key Structural Feature Utilized |

| PROTACs | Linker precursor | Bifunctionality and flexible alkyl chain |

| NDI-PNA Conjugates | Linker between NDI and PNA | Bifunctionality and flexible alkyl chain |

| HDAC Inhibitors | Linker region | Flexible alkyl chain and terminal functional groups |

| Catalytic Antibodies | Hapten spacer | Bifunctionality and alkyl chain |

| General Conjugates | Flexible spacer arm | Bifunctionality and flexible alkyl chain |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For tert-butyl 6-aminoheptanoate, both ¹H and ¹³C NMR are fundamental for confirming its identity and purity.

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the distinct proton environments within the molecule. The most prominent feature is a sharp, intense singlet peak around 1.4 ppm, integrating to nine protons, which is indicative of the magnetically equivalent methyl protons of the tert-butyl group. This signal's high intensity and sharp nature are due to the rapid rotation around the carbon-carbon bonds within the tert-butyl moiety. Other key signals would include multiplets for the methylene (B1212753) groups of the heptanoate (B1214049) backbone and a signal corresponding to the protons of the primary amine group. The chemical shifts and coupling patterns of these signals provide definitive evidence for the linear seven-carbon chain and the positions of the amino and tert-butyl ester functionalities.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| (CH₃)₃C- | ~1.4 | s | 9H |

| -CH₂-COO- | ~2.2 | t | 2H |

| -CH₂-CH₂-COO- | ~1.6 | m | 2H |

| -CH₂-CH₂-CH₂-COO- | ~1.3 | m | 2H |

| -CH₂-CH₂-NH₂ | ~1.4 | m | 2H |

| -CH₂-NH₂ | ~2.7 | t | 2H |

| -NH₂ | Variable | br s | 2H |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| (CH₃)₃C - | ~80 |

| (C H₃)₃C- | ~28 |

| C =O | ~173 |

| -C H₂-COO- | ~36 |

| -C H₂-CH₂-COO- | ~25 |

| -C H₂-CH₂-CH₂-COO- | ~29 |

| -C H₂-CH₂-NH₂ | ~33 |

| -C H₂-NH₂ | ~42 |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Confirmation

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and confirming its elemental composition. For this compound, techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) would be employed.

In a typical ESI mass spectrum, the compound would be observed as a protonated molecule, [M+H]⁺, where M is the molecular mass of this compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural information. For instance, a characteristic loss of the tert-butyl group (57 Da) is a common fragmentation pathway for tert-butyl esters, providing further evidence for the presence of this moiety.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging due to its flexible aliphatic chain, the solid-state structure of its derivatives can provide invaluable insights into molecular conformation and intermolecular interactions. X-ray crystallography is the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystalline solid.

Computational Chemistry and Molecular Modeling Studies

Prediction of Molecular Interactions and Binding Affinities

Molecular docking and binding affinity calculations are pivotal in predicting how tert-butyl 6-aminoheptanoate might interact with biological targets such as enzymes or receptors. These computational methods simulate the binding process, providing estimates of the binding energy and highlighting key intermolecular interactions.

Detailed research findings from analogous systems suggest that the binding of small molecules is often governed by a combination of hydrophobic interactions, hydrogen bonds, and electrostatic interactions. For this compound, the flexible heptanoate (B1214049) chain and the terminal amino group are expected to play crucial roles in its binding profile. The tert-butyl group, being bulky and hydrophobic, can significantly influence the binding orientation and affinity by occupying hydrophobic pockets within a binding site.

Molecular docking simulations can be employed to predict the binding affinity of this compound to a hypothetical protein target. The results of such simulations are typically presented in terms of binding energy, with more negative values indicating a stronger interaction. These studies can elucidate the specific amino acid residues that are involved in the binding, providing a basis for the rational design of derivatives with improved affinity.

Table 1: Predicted Binding Affinities of this compound with a Hypothetical Receptor Site This table is interactive and represents hypothetical data for illustrative purposes.

| Binding Site | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predominant Interaction Type |

|---|---|---|---|

| Site A | -7.2 | Leu, Val, Ile | Hydrophobic |

| Site B | -6.5 | Asp, Gln | Hydrogen Bonding, Electrostatic |

Conformational Analysis and Investigation of Steric Effects

Conformational analysis of this compound is critical for understanding its three-dimensional structure and the influence of steric hindrance. The presence of the bulky tert-butyl group imposes significant conformational constraints on the molecule. upenn.eduupenn.edu Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to determine the relative energies of different conformers and identify the most stable structures.

Studies on similar molecules containing tert-butyl groups have shown that these groups can dictate the preferred conformation, leading to lower minimum energy for structures that reduce steric hindrance. upenn.eduupenn.edu In the case of this compound, the interplay between the flexibility of the chain and the steric demands of the tert-butyl group will determine the ensemble of low-energy conformations.

Table 2: Relative Energies of Hypothetical Conformers of this compound This table is interactive and represents hypothetical data for illustrative purposes.

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Key Steric Interaction |

|---|---|---|---|

| Extended Chain | 180° | 0.0 | Minimal |

| Gauche 1 | 60° | 1.5 | Tert-butyl with chain |

| Gauche 2 | -60° | 1.5 | Tert-butyl with chain |

Mechanistic Studies of Chemical Reactions

Computational chemistry provides a powerful avenue for elucidating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathways, transition states, and intermediates, it is possible to gain a detailed understanding of the reaction kinetics and thermodynamics.

For instance, the hydrolysis of the tert-butyl ester group is a common reaction. Mechanistic studies using computational methods can help to determine whether the reaction proceeds through an acid-catalyzed or base-catalyzed pathway and can identify the rate-determining step. These calculations can also predict the activation energies, which are crucial for understanding the reaction rates.

Similarly, reactions involving the primary amino group, such as acylation or alkylation, can be investigated. Computational models can shed light on the nucleophilicity of the amino group and how it is influenced by the rest of the molecule. The tert-butyl group, although distant from the amino group, can have an indirect electronic effect on its reactivity.

Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound This table is interactive and represents hypothetical data for illustrative purposes.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Step 1 | Nucleophilic attack | 15.2 |

| Step 2 | Formation of tetrahedral intermediate | -5.8 (relative to reactants) |

| Step 3 | Proton transfer | 8.1 |

Advanced Research Avenues and Future Outlook

Development of Novel and Sustainable Synthetic Pathways

The synthesis of amino acid esters like Tert-butyl 6-aminoheptanoate is a cornerstone of peptide chemistry and drug discovery. Future research will likely focus on developing more efficient, environmentally friendly, and scalable synthetic routes.

Current methods for synthesizing similar compounds, such as Tert-butyl amino acid esters, often involve the use of isobutylene (B52900) and an acid catalyst, or reactions with tert-butanol. researchgate.netgoogle.com A key area for development is the use of greener catalysts and solvents to minimize environmental impact. For instance, the use of solid acid catalysts could simplify purification and reduce waste.

Enzymatic synthesis represents a highly sustainable approach. While not specifically documented for this compound, the enzymatic preparation of related compounds, such as chiral dihydroxyhexanoates, using whole-cell biocatalysts has been demonstrated to be highly efficient. researchgate.net Future research could explore the use of lipases or proteases for the direct esterification of 6-aminoheptanoic acid with tert-butanol, potentially offering high selectivity and milder reaction conditions.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Acid-Catalyzed Esterification with Isobutylene | High yield, well-established methodology. google.com | Requires pressure equipment, use of strong acids. |

| Esterification with Tert-butanol | Readily available reagents. researchgate.net | Can require harsh conditions and produce byproducts. |

| Enzymatic Synthesis | High selectivity, mild conditions, environmentally friendly. | Enzyme stability and cost, optimization of reaction parameters. |

| Lewis Acid Catalysis | Can be tailored for specific substrates. researchgate.net | Catalyst cost and sensitivity to moisture. |

Exploration of Emerging Biological Applications as a Building Block

This compound, as a functionalized amino acid derivative, holds potential as a versatile building block in medicinal chemistry. The tert-butyl ester group can serve as a protecting group for the carboxylic acid, while the primary amine allows for a variety of chemical modifications. nih.gov

One promising application is in the synthesis of peptidomimetics and other biologically active molecules. The heptanoate (B1214049) backbone provides a specific chain length and flexibility that can be exploited in the design of enzyme inhibitors or receptor ligands. Research into the synthesis of novel derivatives of isoliquiritigenin (B1662430) has shown that amino acid ester derivatives can exhibit significant antitumor activity. mdpi.com

Furthermore, the incorporation of this compound into larger molecules could influence their pharmacokinetic properties. The lipophilic tert-butyl group can enhance membrane permeability and bioavailability. nih.gov This is a critical consideration in the design of prodrugs, where the ester can be cleaved in vivo to release the active compound.

In-depth Mechanistic Investigations of its Reactivity

A thorough understanding of the reactivity of this compound is crucial for its effective use in synthesis. The interplay between the amino and ester functionalities dictates its chemical behavior.

A key reaction of amino esters is aminolysis, the reaction with an amine to form an amide. Mechanistic studies on the aminolysis of esters have provided a detailed understanding of the nucleophilic addition-elimination pathway. chemistrysteps.comacs.org For this compound, intramolecular reactions are also possible. Depending on the conditions, the amino group could potentially react with the ester carbonyl, leading to cyclization or other rearrangements.

The hydrolysis of the tert-butyl ester is another important reaction, particularly in the context of prodrug activation. The mechanism of hydrolysis of α-amino acid esters has been shown to be complex, involving intramolecular nucleophilic attack by the amino group. nih.gov Detailed kinetic and mechanistic studies of this compound hydrolysis under various pH conditions would provide valuable insights into its stability and potential for controlled release applications.

Computational Design and Optimization of Novel Derivatives

Computational chemistry offers a powerful tool for the rational design and optimization of novel derivatives of this compound with desired properties. In silico methods can be used to predict the biological activity, pharmacokinetic properties, and reactivity of new compounds before they are synthesized. researchgate.net

Molecular docking studies can be employed to design derivatives that bind to specific biological targets, such as enzymes or receptors. For example, in silico evaluation of amino acid ester derivatives has been used to identify potential anticonvulsant candidates targeting GABA-A receptors. mdpi.com By modifying the structure of this compound, for instance, by introducing substituents on the amino group or the alkyl chain, it may be possible to enhance its binding affinity and selectivity for a particular target.

Structure-activity relationship (SAR) studies, guided by computational predictions, can further refine the design of new derivatives. nih.gov For instance, computational approaches can help in designing novel bioactive molecules for the treatment of breast cancer by modifying chlorogenic acid derivatives. nih.gov This iterative process of computational design, synthesis, and biological evaluation can accelerate the discovery of new therapeutic agents based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.